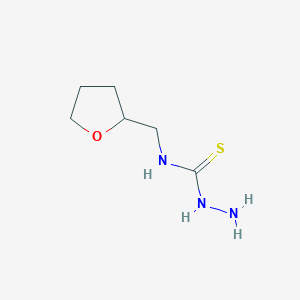
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide is an organic compound that features a tetrahydrofurfuryl group attached to a thiosemicarbazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide typically involves the reaction of tetrahydrofurfuryl hydrazine with carbon disulfide, followed by the addition of hydrazine hydrate. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes or proteins. The thiosemicarbazide moiety can form strong interactions with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the tetrahydrofurfuryl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofurfuryl alcohol: This compound is similar in structure but lacks the thiosemicarbazide moiety.
Thiosemicarbazide: This compound contains the thiosemicarbazide group but lacks the tetrahydrofurfuryl group.
Uniqueness
4-(2-Tetrahydrofurfuryl)-3-thiosemicarbazide is unique due to the presence of both the tetrahydrofurfuryl and thiosemicarbazide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
151672-39-8 |
|---|---|
Formule moléculaire |
C6H13N3OS |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
1-amino-3-(2-methyloxolan-2-yl)thiourea |
InChI |
InChI=1S/C6H13N3OS/c1-6(3-2-4-10-6)8-5(11)9-7/h2-4,7H2,1H3,(H2,8,9,11) |
Clé InChI |
UYGRZQJICTZFQY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NN |
SMILES canonique |
CC1(CCCO1)NC(=S)NN |
Synonymes |
4-(2-TETRAHYDROFURFURYL)-3-THIOSEMICARBAZIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















